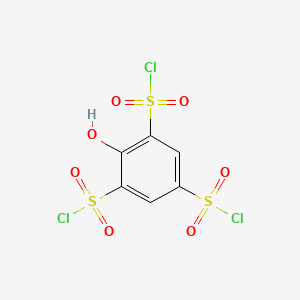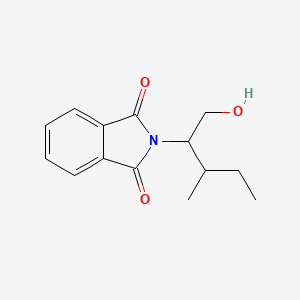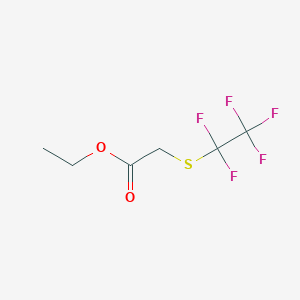
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pentafluoroethyloxy-ethyl)-isoindole-1,3-dione, 97% (hereafter referred to as 2-PFEI) is a compound with a wide range of applications in scientific research. It is a highly versatile compound with a broad range of properties, making it suitable for many different applications. 2-PFEI has been used in a variety of scientific studies, including studies of biochemical and physiological effects, as well as in lab experiments.
Applications De Recherche Scientifique
2-PFEI has a wide range of applications in scientific research. It has been used in studies of biochemical and physiological effects, as well as in lab experiments. It has been used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on human health. It has also been used to study the effects of hormones on cell proliferation and differentiation. Additionally, it has been used to study the effects of drugs on the immune system and to study the effects of drugs on cancer cells.
Mécanisme D'action
2-PFEI acts as a proton-transfer agent, transferring protons from one molecule to another. This allows it to interact with various molecules, including proteins, enzymes, and other biologically active compounds. It has been shown to interact with proteins and enzymes, as well as with various hormones and neurotransmitters. Additionally, it has been shown to interact with various toxins, drugs, and other environmental agents.
Biochemical and Physiological Effects
2-PFEI has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an effect on cell proliferation and differentiation, as well as on the immune system and on the nervous system. Additionally, it has been shown to have an effect on hormone levels and on the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-PFEI has a number of advantages for use in lab experiments. It is highly versatile, with a broad range of properties that make it suitable for a variety of applications. Additionally, it is easy to synthesize and is highly stable, making it suitable for long-term storage. However, it does have some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, its high melting point may make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for 2-PFEI. It could be used to study the effects of drugs on the nervous system, as well as to study the effects of environmental toxins on human health. Additionally, it could be used to study the effects of hormones on cell proliferation and differentiation, as well as to study the effects of drugs on the immune system and on cancer cells. Additionally, it could be used to study the effects of various drugs on the metabolism of other drugs, as well as to study the effects of various toxins on the environment. Finally, it could be used to study the effects of various hormones on the body and to study the effects of various drugs on the brain.
Méthodes De Synthèse
2-PFEI is synthesized by the reaction of 2-pentafluoroethyloxy-ethyl bromide and isoindole-1,3-dione in the presence of an acid catalyst. The reaction is highly exothermic and proceeds rapidly to completion. The resulting product is a white crystalline solid with a purity of 97%.
Propriétés
IUPAC Name |
2-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F5NO3/c13-11(14,15)12(16,17)21-6-5-18-9(19)7-3-1-2-4-8(7)10(18)20/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNSRFNYIWGHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)
![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)










